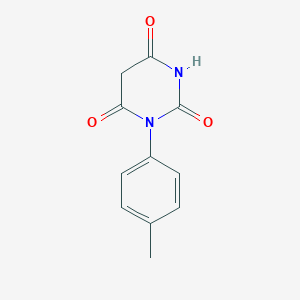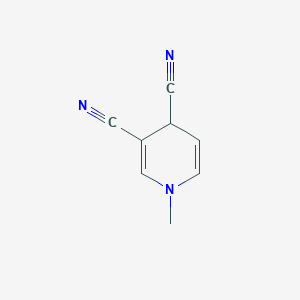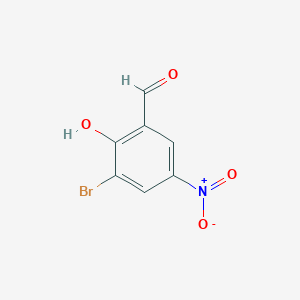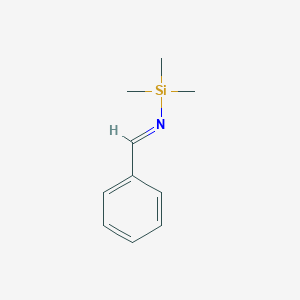
2-Bromo-6-fluoro-4-methylaniline
Vue d'ensemble
Description
2-Bromo-6-fluoro-4-methylaniline is a chemical compound with the empirical formula C7H7BrFN . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-fluoro-4-methylaniline consists of a benzene ring with bromine, fluorine, and a methyl group attached to it . The SMILES string for this compound isCC1=CC(F)=C(C(Br)=C1)N . Chemical Reactions Analysis
2-Bromo-6-fluoro-4-methylaniline can react with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of Me3Al to form amide .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-fluoro-4-methylaniline include a density of 1.589±0.06 g/cm3 , a boiling point of 248.9±35.0 °C at 760 mmHg , and a flash point of 104.3±25.9 °C . It has a molar refractivity of 43.0±0.3 cm3 , and a molar volume of 128.4±3.0 cm3 .Applications De Recherche Scientifique
Synthesis of Iminophosphoranes
“2-Bromo-4-methylaniline” is used in the synthesis of iminophosphoranes . Iminophosphoranes are a class of compounds that have been extensively studied due to their potential applications in organic synthesis, particularly as precursors for the synthesis of other phosphorus-containing compounds.
Preparation of 6-chloro-5-fluoroindole
This compound is used in the preparation of 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction . The Leimgruber-Batcho reaction is a well-known method for synthesizing indoles, which are key structural components in a wide range of natural products and pharmaceuticals.
Preparation of (S)-amino alcohol
“2-Bromo-6-fluoro-4-methylaniline” is also used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol . Amino alcohols are valuable intermediates in the synthesis of a variety of pharmaceuticals, agrochemicals, and other biologically active compounds.
Intermediate in Organic Synthesis
Due to its unique structure, “2-Bromo-6-fluoro-4-methylaniline” can act as an intermediate in various organic synthesis processes . It can be used to introduce the bromo, fluoro, and methyl groups into a molecule, which can significantly alter the molecule’s properties.
Synthesis of Amides
It reacts with ethyl and methyl imidazo [1,2-a]pyridine-2-carboxylates in the presence of Me3Al to form amide . Amides are a type of functional group that are found in many important classes of compounds, including proteins, polymers, and many drugs.
Preparation of Other Brominated Compounds
“2-Bromo-6-fluoro-4-methylaniline” can be used as a starting material for the synthesis of other brominated compounds . Brominated compounds are often used in medicinal chemistry due to their unique reactivity and biological activity.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-fluoro-4-methylaniline . These factors can include pH, temperature, presence of other compounds, and specific characteristics of the biological environment.
Propriétés
IUPAC Name |
2-bromo-6-fluoro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVECFWRRZNGQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650220 | |
| Record name | 2-Bromo-6-fluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoro-4-methylaniline | |
CAS RN |
18349-09-2 | |
| Record name | 2-Bromo-6-fluoro-4-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18349-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-fluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide](/img/structure/B98247.png)








![Isochromeno[3,4-b]chromene-5,12-dione](/img/structure/B98263.png)
